N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
Description
N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group at position 2 and a furan-2-carboxamide moiety at position 5. The tetrahydroisoquinoline scaffold imparts conformational rigidity, while the thiophene and furan rings contribute distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(16-3-1-9-24-16)20-15-6-5-13-7-8-21(12-14(13)11-15)19(23)17-4-2-10-25-17/h1-6,9-11H,7-8,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHPBTXOMFBDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
The reaction between phenethylamine derivatives and carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions forms the THIQ backbone. For example, dopamine (3,4-dihydroxyphenethylamine) reacts with ethyl glyoxylate to yield a THIQ ester, which is subsequently hydrolyzed to the carboxylic acid.
Reaction Conditions :
Functionalization at Position 7
To introduce the amine group at position 7, nitro-substituted THIQ intermediates are reduced. For instance, 7-nitro-THIQ derivatives are hydrogenated using palladium on carbon (Pd/C) in methanol to produce 7-amino-THIQ.
Reduction Conditions :
Installation of the Furan-2-carboxamide Group
The 7-amino group of the THIQ intermediate undergoes amidation with furan-2-carboxylic acid derivatives.
Carbodiimide-Mediated Amidation
Furan-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the reactive ester, which couples with the 7-amino-THIQ intermediate.
Conditions :
Acid Chloride Route
Furan-2-carboxylic acid chloride reacts directly with the 7-amino-THIQ derivative under basic conditions.
Procedure :
- Reagents : Furan-2-carbonyl chloride (1.1 equiv), TEA (2.0 equiv)
- Solvent : THF, 0°C to room temperature
- Yield : 70–78%
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water). Structural confirmation employs:
- NMR : ¹H/¹³C NMR for backbone and substituent analysis.
- HRMS : High-resolution mass spectrometry for molecular ion verification.
- HPLC : Purity assessment (>95%).
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents at position 2 reduce acylation efficiency. Using excess acyl chloride (1.5 equiv) improves yields.
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance amidation kinetics compared to DCM.
- Catalyst Loading : Pd(PPh₃)₄ at 0.05 equiv minimizes side reactions in coupling steps.
Chemical Reactions Analysis
Types of Reactions: N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Pharmaceutical Development
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has shown promise in medicinal chemistry as a bioactive compound. Its potential applications include:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against various pathogens. This is particularly relevant in the context of rising antibiotic resistance.
- Antioxidant Properties : Research has demonstrated its ability to scavenge free radicals, suggesting potential use in formulations aimed at oxidative stress-related conditions .
Organic Synthesis
The compound's diverse functional groups make it a valuable building block in organic synthesis. It can be used as an intermediate for synthesizing other complex molecules due to its reactivity involving carbonyl and nitrogen functionalities.
Case Studies
Several studies have explored the biological activities and synthetic pathways related to this compound:
- Antibacterial Activity Study : A recent investigation highlighted the antibacterial effects of this compound against Gram-positive bacteria. The study employed various concentration gradients to determine minimum inhibitory concentrations (MICs), revealing promising results that suggest further exploration for therapeutic applications .
- Synthesis and Structure-Activity Relationship (SAR) : Another study focused on synthesizing derivatives of this compound while evaluating their biological activities. The findings indicated that modifications at specific positions significantly enhanced activity against certain bacterial strains .
Mechanism of Action
The mechanism by which N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to three analogs (Table 1):
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) ()
N-[2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide ()
Table 1: Comparative Analysis of Structural and Physicochemical Parameters
*Inferred based on structural similarity to .
Key Observations:
- Substituent Effects: The target compound replaces the nitro group in 2NPFC with a tetrahydroisoquinoline-thiophene system, enhancing structural complexity and rigidity. The adamantane derivative () substitutes the furan with a bulky adamantane group, increasing molecular weight (420.57 vs. ~367.07) and likely lipophilicity. Nitro-containing analogs () exhibit simpler aromatic systems but demonstrate biological activities (e.g., antibacterial, genotoxic) .
- Dihedral Angles: In nitro analogs, dihedral angles between aromatic rings (9.71°–13.53°) influence molecular conformation and intermolecular interactions .
Electronic Properties :
- Thiophene (electron-rich) vs. furan (less electron-dense) substituents modulate electronic effects, impacting reactivity or target binding.
Biological Activity
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroisoquinoline moiety, a thiophene carbonyl group, and a furan carboxamide. This unique combination of functional groups may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds related to tetrahydroisoquinolines exhibit various pharmacological activities, including anticancer, antioxidant, and antimicrobial properties. The specific compound has been studied for its potential to inhibit cancer cell growth and exert protective effects against oxidative stress.
Anticancer Activity
Several studies have highlighted the anticancer properties of tetrahydroisoquinoline derivatives. For instance:
- Cell Line Studies : In vitro assays demonstrated that similar compounds inhibited the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported to be significantly lower than those of standard chemotherapeutics like Doxorubicin .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using several assays:
- DPPH Assay : The compound exhibited significant free radical scavenging activity in the DPPH assay, comparable to ascorbic acid as a reference .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to inhibit Bcl-2 family proteins, promoting apoptosis in cancer cells .
- Modulation of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may reduce oxidative stress within cells .
Case Study 1: In Vitro Efficacy Against Cancer Cells
A study conducted on the efficacy of tetrahydroisoquinoline derivatives demonstrated that this compound significantly reduced cell viability in treated cancer cell lines compared to untreated controls.
Case Study 2: Antioxidant Properties
In another investigation focusing on oxidative stress models, this compound showed protective effects against hydrogen peroxide-induced cytotoxicity in human embryonic kidney cells (HEK293), indicating its potential as an antioxidant agent.
Q & A
Basic: What is the standard synthetic protocol for N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide?
Methodological Answer:
The synthesis typically involves coupling a thiophene-2-carbonyl chloride derivative with a tetrahydroisoquinoline-furan precursor. A general protocol includes:
Reagent Preparation : Use equimolar ratios of acyl chloride (e.g., thiophene-2-carbonyl chloride) and amine-containing intermediates (e.g., 7-amino-1,2,3,4-tetrahydroisoquinoline derivatives) .
Reaction Conditions : Reflux in acetonitrile or dichloromethane for 1–2 hours under inert atmosphere.
Purification : Crystallization via slow solvent evaporation (e.g., acetonitrile) yields high-purity crystals.
Characterization : Confirm structure via NMR (¹H/¹³C), IR (amide bond ~1650 cm⁻¹), and X-ray crystallography for stereochemical validation .
Table 1 : Example Synthesis Parameters
| Parameter | Detail | Reference |
|---|---|---|
| Solvent | Acetonitrile | |
| Reaction Time | 1 hour (reflux) | |
| Yield Optimization | Slow evaporation for crystals |
Advanced: How can structural discrepancies in dihedral angles between similar compounds be resolved?
Methodological Answer:
Dihedral angle variations (e.g., 8.5° vs. 15.4° in related amides ) arise from substituent effects or crystal packing. To resolve discrepancies:
Crystallographic Refinement : Use high-resolution X-ray data (≤0.8 Å) to minimize positional errors.
Computational Modeling : Compare experimental angles with DFT-optimized gas-phase structures (e.g., Gaussian09) to isolate crystal-packing effects .
Supramolecular Analysis : Evaluate weak interactions (C–H⋯O/S) via Hirshfeld surface analysis (CrystalExplorer) to identify packing forces influencing conformation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and tetrahydroisoquinoline CH₂ groups (δ 2.5–4.0 ppm).
- ¹³C NMR: Confirm carbonyl carbons (δ ~165–170 ppm) and heterocyclic backbone .
IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and furan/thiophene C–H bends (~700–900 cm⁻¹).
Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced: How can computational modeling predict the compound’s bioactivity?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enzymes). Validate with co-crystallized ligands from PDB databases.
ADMET Prediction : Tools like SwissADME assess permeability (LogP), bioavailability (Lipinski’s Rule of 5), and toxicity (ProTox-II).
SAR Analysis : Compare with analogs (e.g., nitro-substituted amides ) to identify pharmacophoric motifs (e.g., planar thiophene for DNA intercalation).
Basic: What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
Antimicrobial Activity :
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).
- Fungal Screening : Use C. albicans in Sabouraud dextrose agar .
Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values.
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions (e.g., genotoxicity in some amides vs. inactivity in others) require:
Meta-Analysis : Pool data from structurally analogous compounds (e.g., nitro vs. methoxy substituents) using tools like RevMan.
Dose-Response Validation : Replicate assays under standardized conditions (pH, temperature, cell density).
Mechanistic Studies : Use comet assay (DNA damage) or Ames test (mutagenicity) to clarify toxicity pathways.
Basic: What are the key stability considerations for this compound?
Methodological Answer:
Storage Conditions : Store at –20°C in amber vials to prevent photodegradation.
Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C).
Hydrolytic Stability : Monitor amide bond hydrolysis via HPLC (pH 7.4 buffer, 37°C).
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
Substituent Variation : Modify thiophene (e.g., 5-nitro) or tetrahydroisoquinoline (e.g., 6-methoxy) to alter lipophilicity/logP.
Bioisosteric Replacement : Replace furan with pyrrole or thiazole to enhance target affinity.
3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
Basic: What crystallographic parameters are essential for confirming molecular conformation?
Methodological Answer:
Critical parameters from X-ray data include:
Dihedral Angles : Between aromatic rings (e.g., thiophene vs. benzene: ~8.5–15.4° ).
Hydrogen Bonding : Identify C–H⋯O/S interactions (distance: 2.5–3.2 Å; angle: 120–180°) .
Packing Motifs : Analyze using Mercury software to visualize π-π stacking or van der Waals contacts.
Advanced: How to optimize synthetic yield for scale-up in academic research?
Methodological Answer:
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility.
Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
Process Monitoring : Use inline FTIR or HPLC to track reaction completion and minimize side products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
